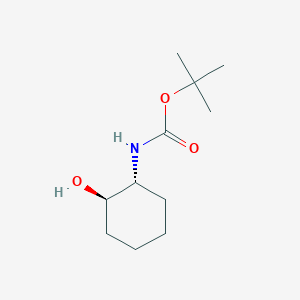

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Overview

Description

Cassiaside is a natural compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine. This compound has gained attention due to its potential health benefits, such as antioxidant and anti-inflammatory properties . Cassiaside is a flavonoid glycoside and is one of the major components found in Cassia obtusifolia seeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cassiaside can be synthesized through various chemical reactions involving the glycosylation of naphthopyrone derivatives. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods: Industrial production of Cassiaside typically involves the extraction of the compound from Cassia obtusifolia seeds. The seeds are processed to isolate the naphthopyrone glycosides, including Cassiaside, through solvent extraction and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cassiaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cassiaside can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of Cassiaside can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving Cassiaside can occur in the presence of nucleophiles or electrophiles under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cassiaside may yield quinones, while reduction may produce reduced naphthopyrone derivatives .

Scientific Research Applications

Cassiaside has been extensively researched for its pharmacological activities and therapeutic potential. Some of its notable applications include:

Chemistry: Cassiaside is used as a precursor in the synthesis of various bioactive compounds.

Mechanism of Action

Cassiaside exerts its effects through various molecular targets and pathways. It has been found to inhibit the formation of advanced glycation end products (AGEs) and reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, Cassiaside downregulates the phosphoinositide 3-kinases (PI3K)/AKT/mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in inflammation and cellular metabolism .

Comparison with Similar Compounds

Cassiaside is unique due to its potent antioxidant and anti-inflammatory properties. Similar compounds include:

Biological Activity

Introduction

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a synthetic organic compound with notable biological activity. Its molecular structure contributes to its interactions with various biological systems, making it a subject of interest in pharmacological research. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C₉H₁₇N₁O₃

- Molecular Weight : 187.24 g/mol

- CAS Number : 1932101-73-9

- IUPAC Name : this compound

- Structural Features : The compound features a tert-butyl group that enhances its solubility and steric bulk, along with a hydroxyl group that facilitates hydrogen bonding.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules such as enzymes and receptors. The compound can exhibit both inhibitory and activating effects depending on the target:

- Enzyme Interactions : It may act as an inhibitor or activator in metabolic pathways, influencing enzyme activity through covalent or non-covalent bonding.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and function.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Inhibition or activation of metabolic enzymes |

| Cellular Signaling | Modulation of signaling pathways |

| Gene Expression | Upregulation or downregulation of specific genes |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

- Neuroprotective Potential : Preliminary studies indicate that it could protect neuronal cells from damage in models of neurodegeneration.

Case Study Example

A study investigating the neuroprotective effects of this compound involved administering the compound to rat models subjected to induced oxidative stress. Results showed a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases.

Applications in Research and Industry

The compound serves multiple roles across various fields:

- Medicinal Chemistry : It is being explored as a lead compound for developing new pharmaceuticals targeting metabolic disorders and neurodegenerative diseases.

- Organic Synthesis : As an intermediate in chemical synthesis, it aids in the production of complex organic molecules.

- Biological Research : Used as a substrate in enzyme-catalyzed reactions to study metabolic pathways involving carbamates.

Table 2: Applications Overview

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of new therapeutic agents |

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Biological Research | Substrate for studying enzymatic reactions |

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155975-19-2 | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.